molecular formula C8H15N3O B13643242 2-(5-Amino-3-propyl-1h-pyrazol-1-yl)ethan-1-ol

2-(5-Amino-3-propyl-1h-pyrazol-1-yl)ethan-1-ol

Cat. No.: B13643242
M. Wt: 169.22 g/mol
InChI Key: YLZJPRKJVSUEKK-UHFFFAOYSA-N
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Description

2-(5-Amino-3-propyl-1h-pyrazol-1-yl)ethan-1-ol is a chemical compound with the molecular formula C8H15N3O It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Amino-3-propyl-1h-pyrazol-1-yl)ethan-1-ol typically involves the reaction of 3-propyl-1H-pyrazole with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of a fixed-bed reactor where the reactants are passed over a catalyst bed at elevated temperatures and pressures. The product is then separated and purified using distillation and crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

2-(5-Amino-3-propyl-1h-pyrazol-1-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino group in the compound can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

2-(5-Amino-3-propyl-1h-pyrazol-1-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(5-Amino-3-propyl-1h-pyrazol-1-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Amino-1H-pyrazol-1-yl)ethanol: A similar compound with a different alkyl group.

    2-(5-Amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol: Another derivative with a methyl group instead of a propyl group.

Uniqueness

2-(5-Amino-3-propyl-1h-pyrazol-1-yl)ethan-1-ol is unique due to its specific alkyl substitution, which can influence its chemical reactivity and biological activity. The propyl group can affect the compound’s solubility, stability, and interaction with molecular targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C8H15N3O

Molecular Weight

169.22 g/mol

IUPAC Name

2-(5-amino-3-propylpyrazol-1-yl)ethanol

InChI

InChI=1S/C8H15N3O/c1-2-3-7-6-8(9)11(10-7)4-5-12/h6,12H,2-5,9H2,1H3

InChI Key

YLZJPRKJVSUEKK-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN(C(=C1)N)CCO

Origin of Product

United States

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